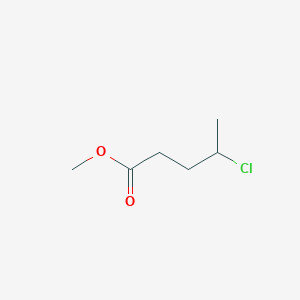
Methyl 4-chloropentanoate
Overview
Description
Methyl 4-chloropentanoate is an organic compound with the molecular formula C6H11ClO2. It is a methyl ester derivative of 4-chloropentanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloropentanoate can be synthesized through several methods. One common route involves the esterification of 4-chloropentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reaction of 4-chlorobutyryl chloride with methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and efficient separation techniques ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to 4-chloropentanoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxypentanoate, 4-aminopentanoate, or 4-thiopentanoate.
Reduction: 4-chloropentanol.
Hydrolysis: 4-chloropentanoic acid and methanol.
Scientific Research Applications
Methyl 4-chloropentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reference substance for studying enzyme-catalyzed ester hydrolysis.
Medicine: It is used in the development of prodrugs and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of methyl 4-chloropentanoate involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Methyl 4-bromopentanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-fluoropentanoate: Contains a fluorine atom instead of chlorine.
Methyl 4-iodopentanoate: Contains an iodine atom instead of chlorine.
Uniqueness: Methyl 4-chloropentanoate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom’s size and electronegativity influence the compound’s reactivity in substitution and elimination reactions, making it distinct from its bromine, fluorine, and iodine analogs .
Properties
IUPAC Name |
methyl 4-chloropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCLQCIKXIBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


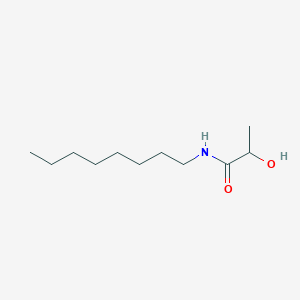
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid](/img/structure/B3385368.png)
![1-[3-(Benzyloxy)phenyl]propan-2-one](/img/structure/B3385372.png)
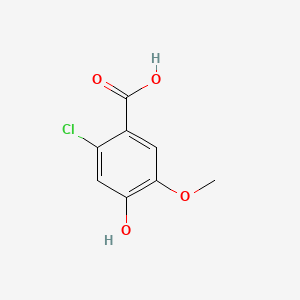


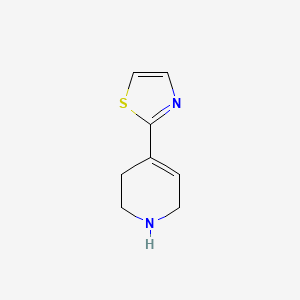
![(2S)-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B3385404.png)
![Benzenamine, 2-[(2-bromophenyl)thio]-](/img/structure/B3385410.png)

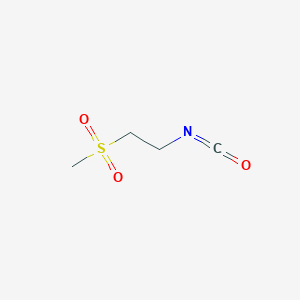

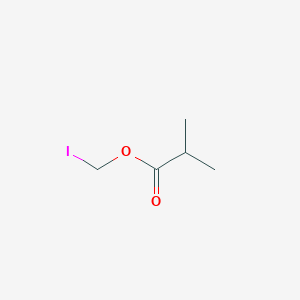
![1-Chloro-3-[(propan-2-yl)oxy]propan-2-one](/img/structure/B3385465.png)
